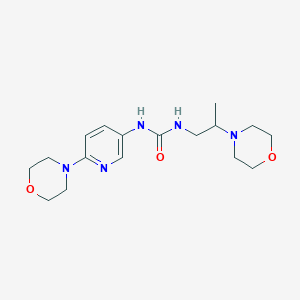
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of naphthyridines, which are heterocyclic compounds that contain a pyridine ring fused to a naphthalene ring.
Aplicaciones Científicas De Investigación
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, this compound has also been studied for its antimicrobial and antifungal properties. In the field of materials science, this compound has been investigated as a potential building block for the synthesis of novel organic materials with interesting optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or proteins involved in disease processes. For example, in cancer cells, this compound has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. In Alzheimer's disease, this compound has been shown to inhibit the activity of an enzyme called acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell and animal models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in the brain. In addition, this compound has also been shown to have antimicrobial and antifungal effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone in lab experiments include its relatively simple synthesis method, its potential for multiple applications in various scientific fields, and its ability to selectively target certain enzymes or proteins involved in disease processes. However, some limitations of using this compound include its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential as a building block for the synthesis of novel organic materials with interesting properties. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for improved yields and purity.
Métodos De Síntesis
The synthesis of 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone involves the reaction of 6-methyl-3-pyridinemethanol with 2-cyanopyridine in the presence of a base catalyst. The reaction proceeds through a cyclization process to form the naphthyridine ring system. The resulting compound can be further purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Propiedades
IUPAC Name |
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11-6-7-12(10-17-11)15(19)18-9-3-4-13-14(18)5-2-8-16-13/h2,5-8,10H,3-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCVOEDKSATHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one](/img/structure/B7571529.png)
![(E)-N-methyl-3-pyridin-3-yl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B7571536.png)

![4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571554.png)

![3-Methyl-5-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7571561.png)
![2-Methoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571564.png)
![1-[1-(3-Phenylpropyl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B7571575.png)
![4-[[3-(cyclopropylcarbamoyl)phenyl]sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7571580.png)

![5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571594.png)

![3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571607.png)
![4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine](/img/structure/B7571618.png)
